N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide
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Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide, due to its sulfonamide moiety, is of significant interest in the synthesis of compounds with potential antimicrobial activities. For instance, novel sulfonamides have been synthesized with varying heterocycles, demonstrating promising antitubercular activity in vitro. These compounds are analogs of bis-(4-aminophenyl)sulfone (DDS) but contain heterocycles like pyrimidine, pyrazine, or pyridazine nucleus, substituted with groups to enhance long-acting drug properties (Desideri et al., 1980).
Novel Heterocyclic Compound Synthesis
The chemical's structure is exploited to create novel heterocyclic compounds containing the sulfonamido moiety, aimed at antibacterial agent development. Through various chemical reactions, researchers have synthesized pyran, pyridine, and pyridazine derivatives with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, showcasing antibacterial activity (Azab et al., 2013).
Enzyme Inhibition for Cerebrovasodilatation
In studies focusing on cerebrovasodilatation, derivatives of this compound have shown potential. Specifically, a series of sulfonamide derivatives demonstrated selective inhibition of enzymes, significantly impacting cerebral blood flow without causing extensive diuresis. This property is particularly beneficial for anticonvulsant applications, where controlling cerebral blood flow is crucial (Barnish et al., 1981).
Antibacterial and Antifungal Activities
The sulfonamide functional group has been a focal point in medicinal chemistry due to its efficacy against bacterial infections. Research into phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives synthesized using dicyclohexylcarbodiimide/dimethylaminopyridine (DCC/DMAP) highlighted these compounds' antimicrobial activity, comparing favorably against standard antibiotics like sulfamethoxazole (SMX) and sulfamerazine (SRZ) (Yıldırır et al., 2009).
Hybrid Sulfonamide Compounds
Exploration into sulfonamide-based hybrid compounds has revealed a broad spectrum of biological activities. By hybridizing sulfonamides with various pharmaceutically active heterocyclic moieties, researchers have developed compounds with enhanced therapeutic potential. These hybrids have demonstrated significant progress in the fight against bacterial infections, predating the discovery of penicillin (Ghomashi et al., 2022).
Properties
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFNYJYXZFYATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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